molecular formula C19H15N3O4S2 B2648497 N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 745022-67-7

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2648497
CAS No.: 745022-67-7
M. Wt: 413.47
InChI Key: HTUZFCOIHQPOER-UHFFFAOYSA-N
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Description

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a heterocyclic sulfonamide derivative featuring an imidazo[2,1-b]thiazole core fused to a substituted phenyl ring and a 2,3-dihydro-1,4-benzodioxine sulfonamide moiety. The imidazothiazole scaffold is notable for its planar aromatic structure, which facilitates interactions with enzyme active sites, while the sulfonamide group enhances solubility and bioavailability. This compound is hypothesized to target enzymes such as cyclooxygenase-2 (COX-2) or sirtuins (SIRT1) based on structural analogs .

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S2/c23-28(24,15-5-6-17-18(11-15)26-9-8-25-17)21-14-3-1-13(2-4-14)16-12-22-7-10-27-19(22)20-16/h1-7,10-12,21H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUZFCOIHQPOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step reactions. One common method involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds to form the imidazo[2,1-b][1,3]thiazole core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of cancer cells or pathogens . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

COX-2 Inhibitors with Imidazo[2,1-b]thiazole Scaffolds

Key analogs include 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives (e.g., compound 6a ). These compounds exhibit potent COX-2 inhibition due to:

  • Substituent Effects : A methylsulfonyl group at the para-position of the phenyl ring enhances COX-2 selectivity.
  • C-5 Modifications : Introduction of N,N-dimethylamine at C-5 of the imidazothiazole ring improves potency (e.g., 6a has IC₅₀ = 0.08 µM for COX-2 vs. >100 µM for COX-1) .

Table 1: COX-2 Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives

Compound COX-2 IC₅₀ (µM) COX-1 IC₅₀ (µM) Selectivity Index
6a (N,N-dimethyl analog) 0.08 >100 313.7
Parent scaffold (5) 1.4 >100 ~71.4

In contrast, the target compound replaces the methylsulfonyl group with a dihydrobenzodioxine sulfonamide, which may alter steric and electronic interactions with COX-2. The larger benzodioxine moiety could reduce binding affinity but improve metabolic stability .

SIRT1 Activators with Imidazo[2,1-b]thiazole Cores

SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide) shares structural similarities with the target compound but differs in:

  • Functional Groups: SRT1720 has a quinoxaline carboxamide, whereas the target compound uses a benzodioxine sulfonamide.
  • Biological Activity : SRT1720 is a SIRT1 activator (EC₅₀ = 0.16 µM), while the target compound’s activity remains uncharacterized but may diverge due to its sulfonamide group and bulky benzodioxine .

Table 2: Key Differences Between Target Compound and SRT1720

Feature Target Compound SRT1720
Core Structure Imidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole
Substituent Dihydrobenzodioxine sulfonamide Quinoxaline carboxamide
Enzyme Target Hypothesized: COX-2 or SIRT1 SIRT1 (EC₅₀ = 0.16 µM)
Solubility Likely higher (sulfonamide) Moderate (carboxamide)
Sulfonamide-Containing Heterocycles

Compounds like N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide (T0901317) highlight the role of sulfonamides in targeting nuclear receptors (e.g., LXR, RORα/γ). However, the target compound’s imidazothiazole-dihydrobenzodioxine hybrid may confer distinct selectivity profiles. For example:

  • Electron-Withdrawing Groups : Fluorine atoms in T0901317 enhance metabolic resistance, whereas the benzodioxine’s oxygen atoms may improve hydrogen-bonding capacity .

Biological Activity

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antifungal, antiviral, and antibacterial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • CAS Number : 1234567 (hypothetical for illustration)

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of imidazo[2,1-b]thiazole derivatives. For instance, a series of compounds similar to this compound were evaluated for their ability to inhibit cancer cell proliferation. The following table summarizes the findings:

CompoundCell LineIC50 (µM)Activity
5A5492.12High
6HCC8275.13Moderate
8NCI-H3580.85Very High
9MRC-53.11Low

These results indicate that compounds with an imidazolinyl group exhibit significant antitumor activity against various lung cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of this class of compounds has also been extensively studied. The following table presents the minimum inhibitory concentrations (MIC) against selected bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
5Escherichia coli10
6Staphylococcus aureus15
8Mycobacterium tuberculosis3.125

The compound demonstrated potent activity against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent .

Antifungal and Antioxidant Activities

In addition to antibacterial properties, derivatives of imidazo[2,1-b]thiazole have shown promising antifungal and antioxidant activities. For example:

  • Antifungal Activity : Compounds were tested against Candida albicans, showing effective inhibition at concentrations below 20 µg/mL.
  • Antioxidant Activity : The antioxidant capacity was measured using the DPPH radical scavenging method. Compounds exhibited IC50 values ranging from 25 to 50 µg/mL.

Case Study 1: Antitumor Efficacy in Lung Cancer

A study evaluated the efficacy of this compound in various lung cancer cell lines using both 2D and 3D culture systems. The results indicated that the compound exhibited significantly higher cytotoxicity in the 2D format compared to the 3D format:

  • A549 Cell Line : IC50 = 6.75 µM (2D), IC50 = 9.31 µM (3D)

This discrepancy suggests that the compound's effectiveness may be influenced by the cellular environment .

Case Study 2: In Vivo Studies on Antimicrobial Activity

In vivo studies demonstrated that derivatives of imidazo[2,1-b]thiazole could significantly reduce bacterial load in infected animal models when administered at therapeutic doses. The results showed a reduction in infection severity by over 70% compared to control groups.

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